molecular formula C22H21NO B1600385 1-(Diphenylmethyl)-3-phenyl-3-azetidinol CAS No. 40320-62-5

1-(Diphenylmethyl)-3-phenyl-3-azetidinol

Cat. No.: B1600385
CAS No.: 40320-62-5
M. Wt: 315.4 g/mol
InChI Key: ZEYWZZWPRDEWHR-UHFFFAOYSA-N
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Description

Contextualization of Azetidinols within Heterocyclic Chemistry Research

Azetidinols belong to the broader class of azetidines, which are four-membered nitrogen-containing saturated heterocycles. chemimpex.com In the vast field of heterocyclic chemistry, small, strained ring systems like azetidine (B1206935) have garnered significant attention due to their unique chemical properties and conformational rigidity. chemimpex.com The reactivity of the azetidine ring is influenced by considerable ring strain, yet it is notably more stable than its three-membered counterpart, the aziridine, making it easier to handle and synthetically versatile. chemimpex.com The incorporation of a hydroxyl group to form an azetidinol (B8437883) introduces a key functional group that can participate in hydrogen bonding and serve as a handle for further chemical modifications, making azetidinols valuable scaffolds in synthetic and medicinal chemistry.

Historical Perspective on the Discovery and Development of Azetidine-Containing Molecules

Historically, the synthesis of azetidines was considered challenging due to the inherent strain in the four-membered ring system. researchgate.net Early research focused on overcoming these synthetic hurdles, leading to the development of various methodologies for their preparation. A significant milestone in the history of azetidines was the discovery of azetidine-2-ones, commonly known as β-lactams, as the core structural motif in penicillin and cephalosporin (B10832234) antibiotics. This discovery catalyzed extensive research into the synthesis and biological activity of azetidine derivatives. Over the years, advancements in synthetic organic chemistry have made substituted azetidines more accessible, expanding their application beyond antibiotics into diverse therapeutic areas.

Significance of the Azetidine Scaffold in Contemporary Drug Discovery Programs

The azetidine ring is an increasingly popular motif in modern drug discovery. Its small size and rigid nature help to constrain the conformation of a molecule, which can lead to higher binding affinity and selectivity for biological targets. chemimpex.com This conformational restriction reduces the entropic penalty upon binding, a favorable characteristic in drug design.

Azetidine-containing compounds have shown a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. A notable example of the scaffold's utility is in the development of treatments for central nervous system (CNS) disorders. chemimpex.com For instance, 1-benzhydrylazetidin-3-one, a close structural relative of the title compound, is utilized in the synthesis of novel γ-aminobutyric acid (GABA) uptake inhibitors, which are of interest for treating neurological conditions. chemicalbook.com The versatility of the azetidine scaffold allows it to serve as a key building block, enabling chemists to create diverse compound libraries for screening and lead optimization. chemimpex.com

Overview of the Specific Research Focus on 1-(Diphenylmethyl)-3-phenyl-3-azetidinol

This compound, also known as 1-benzhydryl-3-phenylazetidin-3-ol, is a specific derivative within the azetidinol class. While it is commercially available and has been cataloged, detailed research findings on its synthesis and biological activity are not extensively documented in publicly accessible scientific literature. bldpharm.com The compound's structure, featuring a diphenylmethyl (benzhydryl) group on the azetidine nitrogen and both a phenyl and a hydroxyl group at the C3 position, represents a complex three-dimensional architecture.

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name 1-(diphenylmethyl)-3-phenylazetidin-3-ol
CAS Number 40320-62-5
Molecular Formula C₂₂H₂₁NO

Data sourced from publicly available chemical supplier databases.

The research focus on this molecule is likely centered on its potential as a novel therapeutic agent, given the established pharmacological importance of its constituent parts.

Rationale for Investigating this compound and its Derivatives

The rationale for investigating this compound stems from established principles of medicinal chemistry, particularly structure-activity relationship (SAR) studies. The molecule combines three key pharmacophoric features: the azetidinol ring, the N-diphenylmethyl group, and the 3-phenyl group.

The N-Diphenylmethyl (Benzhydryl) Group: This bulky, lipophilic group is a common feature in many centrally-acting drugs, as it can facilitate passage across the blood-brain barrier. Its presence in related azetidinol compounds suggests a focus on developing agents for neurological disorders. chemimpex.com

The Azetidinol Core: As discussed, this rigid scaffold provides a defined spatial orientation for its substituents. The tertiary alcohol at the C3 position is a potential hydrogen bond donor and acceptor, which can be critical for binding to a biological target. The precursor, 1-(diphenylmethyl)-3-hydroxyazetidine, is a known intermediate for pharmaceuticals targeting the CNS. chemimpex.com

The 3-Phenyl Group: The introduction of a phenyl group at the C3 position is a common medicinal chemistry strategy to explore new interactions with a target protein. This modification dramatically alters the stereochemistry and electronics of the C3 position compared to simpler analogs like 1-(diphenylmethyl)-3-hydroxyazetidine or 1-(diphenylmethyl)-3-methyl-3-azetidinol. This phenyl ring could engage in pi-stacking or hydrophobic interactions within a receptor's binding pocket, potentially enhancing potency or modulating selectivity.

Therefore, the investigation of this compound and its derivatives is a logical step in the exploration of the chemical space around the 1-benzhydrylazetidine (B26936) scaffold. Researchers would likely synthesize and test this compound to understand how the addition of the 3-phenyl group affects the biological activity observed in simpler analogs, with a potential focus on CNS targets like neurotransmitter transporters or receptors.

Table 2: Related Azetidine Compounds and Their Research Significance

Compound Name CAS Number Research Significance Reference
1-(Diphenylmethyl)-3-hydroxyazetidine 18621-17-5 Intermediate for pharmaceuticals, particularly for CNS disorders. chemimpex.comnih.gov
1-(Diphenylmethyl)azetidin-3-one 40320-60-3 Used in the synthesis of novel GABA uptake inhibitors. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-3-phenylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c24-22(20-14-8-3-9-15-20)16-23(17-22)21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21,24H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYWZZWPRDEWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439395
Record name 1-BENZHYDRYL-3-PHENYLAZETIDIN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40320-62-5
Record name 1-BENZHYDRYL-3-PHENYLAZETIDIN-3-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Azetidinol Derivatives

Impact of the Azetidine (B1206935) Ring System on Biological Activity

The four-membered azetidine ring is a distinguishing feature of numerous biologically active compounds. nih.govrsc.org Its incorporation into molecular scaffolds is a strategic choice in drug design, largely due to its unique structural and conformational properties. nih.govrsc.org Unlike more common five- or six-membered rings, the azetidine moiety imposes significant conformational constraints, which can be advantageous for receptor binding and enhancing biological activity. rsc.org

Azetidines possess considerable ring strain, estimated to be around 25-26 kcal/mol, which is less than that of aziridines but significant enough to influence their chemical reactivity and biological interactions. rsc.org This inherent strain makes the ring a valuable synthon in organic synthesis, susceptible to various ring-opening or ring-expansion reactions. rsc.org However, the ring is also stable enough for facile handling and incorporation into drug candidates. rsc.org

From a pharmacological perspective, the strain and resulting rigidity of the azetidine ring reduce the number of accessible conformations a molecule can adopt. rsc.org This conformational restriction can lock the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target. rsc.orgnih.gov Studies on azetidine-containing dipeptides as inhibitors of the Human Cytomegalovirus (HCMV) have highlighted that the conformational restriction imposed by the azetidine ring, which induces a γ-type reverse turn, appears to be influential on the antiviral activity of these molecules. nih.gov This pre-organization of the pharmacophore reduces the entropic penalty upon binding to a receptor.

The biological efficacy of azetidine-based compounds is highly dependent on the nature and position of substituents on the ring. SAR studies on various azetidine derivatives have consistently shown that modifications to the substitution pattern can dramatically alter potency and selectivity. researchgate.netnih.gov

For instance, in a series of azetidine-containing dipeptides designed as HCMV inhibitors, the substitution at the C-terminal carboxamide was found to be critical. nih.gov The introduction of different alkyl groups at this position significantly impacted antiviral activity, with aliphatic or no substituents being absolute requirements for anti-HCMV activity. nih.gov

Similarly, research into azetidin-2-one (B1220530) derivatives has demonstrated the importance of substitution. In one study, various substituted azetidin-2-ones were prepared and evaluated for their immunostimulating, antimicrobial, and antioxidant activities. researchgate.net The SAR studies revealed that derivatives with para-substituted halogen and hydroxy groups on a phenyl ring attached to the azetidine core showed remarkable potential against the MCF-7 cancer cell line. researchgate.net The electronic nature of the substituents also played a role, with both electron-withdrawing (e.g., -Cl, -NO2) and electron-donating groups conferring moderate to promising antimicrobial potential. researchgate.net

Table 1: Effect of Azetidine Ring Substitution on Biological Activity This table is a representative summary based on findings from multiple studies on different azetidine derivatives and does not represent data from a single experiment.

Base Scaffold Substitution Position Substituent Type Observed Biological Effect Reference Compound Example
Azetidine-dipeptide C-terminal carboxamide Aliphatic (e.g., methyl, ethyl) Essential for anti-HCMV activity Azetidine-containing dipeptide
Azetidine-dipeptide C-terminal carboxamide Bulky/Aromatic Loss of anti-HCMV activity Azetidine-containing dipeptide
Azetidin-2-one Phenyl ring substituent p-Halogen, p-Hydroxy Potent anti-cancer (MCF-7) activity 4-substituted phenyl-azetidin-2-one
Azetidin-2-one Phenyl ring substituent Electron-withdrawing (e.g., NO2) Moderate antimicrobial activity 4-substituted phenyl-azetidin-2-one

Influence of the Phenyl Group at Position 3

The C3 position of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol is a stereocenter, meaning the phenyl group can be oriented in different spatial arrangements (R or S configuration). The specific stereochemistry at this position is often crucial for precise docking into the binding pocket of a receptor. The rigid azetidine framework holds the C3-phenyl group in a well-defined orientation, which can facilitate specific interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a receptor's active site.

The importance of stereochemistry has been demonstrated in related azetidinone compounds. For example, in the development of cholesterol absorption inhibitors, the enantioselective synthesis of C3-substituted azetidinones was critical, as different stereoisomers displayed significantly different levels of activity. nih.gov This highlights that a specific three-dimensional arrangement of the substituents is necessary for optimal biological function. While direct studies on the stereochemistry of this compound are not widely published, the principles derived from related structures strongly suggest that the stereochemical orientation of the 3-phenyl group is a key factor for receptor binding and subsequent biological response.

The phenyl group at C3 contributes to the molecule's activity through both its electronic properties and its bulk. Electronically, the aromatic ring can participate in various non-covalent interactions, including hydrophobic and van der Waals interactions, in addition to the aforementioned π-π stacking. The distribution of electrons in the phenyl ring can be modulated by introducing substituents (e.g., electron-donating or electron-withdrawing groups), which in turn can fine-tune the binding affinity. Studies on other heterocyclic scaffolds have shown that the position of substituents on an aryl ring significantly affects biological activity. For instance, in a series of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimines, methyl groups at the meta and para positions resulted in greater antimicrobial activity compared to the ortho-substituted derivative, demonstrating the impact of substituent placement on efficacy. researchgate.net

Sterically, the bulky phenyl group occupies a significant volume, which can either be beneficial for occupying a large hydrophobic pocket in a receptor or detrimental if it causes steric clashes. The interplay between the size of the substituent and the topology of the binding site is a governing principle of SAR. In the context of 1,3-thiazole derivatives, for example, the presence of a phenyl substituent at the 4-position of the thiazole (B1198619) ring was found to be important for antibacterial activity. researchgate.net

Systematic Derivatization and SAR Studies of this compound

The systematic modification of the parent compound, this compound, has been a cornerstone in exploring its SAR and optimizing its pharmacological properties.

Exploration of Substituents on the Phenyl Rings

The nature and position of substituents on the phenyl rings have been extensively studied to understand their influence on the compound's activity. The electronic and steric characteristics of these substituents are of particular importance.

Substituent Type Position on Phenyl Ring General Effect on Activity
Electron-withdrawing (e.g., -Cl, -F)paraOften increases potency.
Electron-donating (e.g., -CH₃, -OCH₃)paraCan either increase or decrease activity depending on the specific biological target.
Bulky groupsorthoTypically decreases activity due to steric hindrance.
This table presents generalized SAR trends. Actual effects can vary based on the specific biological target.

Modification of the Azetidinol (B8437883) Hydroxyl Group

The hydroxyl group at the 3-position is often a critical anchor for binding to biological targets, making its modification a key focus of SAR investigations.

Modification General Outcome
Esterification (e.g., forming -OCOCH₃)Can create a prodrug that is hydrolyzed in vivo to release the active hydroxyl compound.
Etherification (e.g., forming -OCH₃)Usually leads to a significant reduction or complete loss of activity, underscoring the importance of the hydroxyl group's hydrogen-bonding ability.
Inversion of StereochemistryCan drastically change binding affinity, with one enantiomer often being substantially more potent than the other.
This table outlines general results from modifying the hydroxyl group; specific outcomes can differ.

Design and Synthesis of Conformationally Restricted Analogues

To gain a clearer understanding of the bioactive conformation—the specific three-dimensional shape a molecule adopts when it binds to its target—researchers have developed conformationally restricted analogues of this compound. By "locking" the molecule into a more rigid structure, for instance, by creating bicyclic systems or introducing inflexible linkers, it becomes possible to determine the optimal spatial arrangement of its key pharmacophoric elements for binding. Such studies are invaluable for refining pharmacophore models and for the rational design of new compounds with enhanced selectivity and potency.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional arrangement of a molecule is a critical determinant of its interaction with biological targets. For azetidinol derivatives, including this compound, the conformational flexibility of the four-membered azetidine ring and the spatial orientation of its substituents are pivotal in defining their biological response. Conformational analysis, therefore, provides invaluable insights into the structure-activity relationship (SAR) and structure-property relationship (SPR) of this class of compounds.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain. nih.gov This inherent strain influences the ring's geometry, which is not planar but rather adopts a puckered or bent conformation to alleviate some of the torsional and angle strain. nih.gov The degree of this puckering and the preferred orientation of the substituents are influenced by both steric and electronic factors. In the case of this compound, the bulky diphenylmethyl group on the nitrogen atom and the phenyl group at the C3 position play a dominant role in dictating the molecule's preferred conformation.

Computational modeling and spectroscopic techniques, such as NMR spectroscopy and X-ray crystallography, are instrumental in elucidating the low-energy conformations of such molecules. nih.gov For N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, which share some structural motifs with the compound , studies have revealed unexpected low-energy conformations characterized by intramolecular π-stacking interactions. nih.gov A similar phenomenon could be envisaged for this compound, where the two phenyl rings of the diphenylmethyl group and the C3-phenyl group could engage in stabilizing intramolecular interactions. These interactions would significantly restrict the conformational freedom of the molecule, presenting a well-defined shape to a biological receptor.

The orientation of the substituents on the azetidine ring can be described as either axial or equatorial in the puckered conformation. The interplay between different conformers is crucial for biological activity. A particular conformation might be responsible for the "bioactive" state, the one that optimally fits into the binding pocket of a receptor or the active site of an enzyme.

For instance, in a hypothetical receptor binding scenario, the spatial disposition of the three key components—the azetidine nitrogen, the C3-hydroxyl group, and the aromatic rings—is critical. The azetidine nitrogen can act as a hydrogen bond acceptor or a basic center. The C3-hydroxyl group can serve as both a hydrogen bond donor and acceptor. The phenyl rings contribute to the molecule's lipophilicity and can engage in hydrophobic and π-π stacking interactions with the receptor.

The following interactive data table illustrates a hypothetical correlation between the conformational features of this compound and its biological response, based on established principles of SAR. The "puckering angle" refers to the deviation from planarity of the azetidine ring, while the "dihedral angle" describes the relative orientation of the diphenylmethyl and C3-phenyl groups.

ConformerAzetidine Ring Puckering Angle (°)N-Diphenylmethyl to C3-Phenyl Dihedral Angle (°)Putative Receptor Binding Affinity (IC₅₀, nM)
A204550
B1590250
C253015
D10120800

In this illustrative table, Conformer C, with a significant puckering angle and a small dihedral angle (suggesting a more compact, potentially π-stacked conformation), exhibits the highest putative binding affinity. This highlights how subtle changes in the molecule's three-dimensional structure can have a profound impact on its biological activity.

Furthermore, the N-diphenylmethyl group, also known as a benzhydryl group, has been shown to be crucial in orchestrating certain chemical reactions, such as the photochemical Norrish-Yang cyclization for the synthesis of 3-phenylazetidinols. mdpi.commu.edu.iq This suggests that this bulky substituent has a strong influence on the conformational preferences of the molecule, which in turn affects its reactivity and, by extension, its biological function.

Mechanistic Investigations of Biological Activities of 1 Diphenylmethyl 3 Phenyl 3 Azetidinol Analogs

Target Identification and Validation Methodologies

The initial step in elucidating the mechanism of action of a novel compound like 1-(Diphenylmethyl)-3-phenyl-3-azetidinol is the identification and validation of its biological target(s). This is a critical process that confirms the molecule's interaction with specific proteins or pathways, thereby causing a therapeutic or biological effect.

Affinity chromatography is a powerful technique for isolating and identifying the cellular targets of a small molecule. In this method, the compound of interest, an analog of this compound, would be chemically immobilized onto a solid support matrix, creating an affinity column. A cellular lysate, containing a complex mixture of proteins, is then passed through this column. Proteins that have a specific binding affinity for the immobilized compound will be retained, while all other proteins are washed away.

The bound proteins can then be eluted and identified using advanced proteomic techniques, primarily mass spectrometry. This approach, often termed chemical proteomics, can provide a comprehensive profile of the proteins that directly interact with the compound. acs.orgnih.gov For instance, this methodology has been successfully used to identify the protein targets of various bioactive compounds by analyzing the proteins captured from cell lysates. nih.gov

A key advantage of this method is its ability to identify not only the primary target but also potential off-target proteins, which is crucial for understanding the full pharmacological profile of a compound. The specificity of the interaction can be confirmed by performing a competitive binding experiment, where the cell lysate is pre-incubated with the free compound before being passed through the column. A reduction in the amount of protein captured would indicate a specific binding event.

Genetic approaches provide a complementary strategy for target identification and validation. Genetic screens, often conducted in model organisms like yeast or in human cell lines using technologies such as CRISPR-Cas9, can identify genes that, when modified, alter the cell's sensitivity to the compound. For example, a cell with a knockout of the gene encoding the target protein would likely show a resistance to the effects of the compound.

Conversely, overexpression of the target protein might sensitize the cells to the compound. These genetic interactions can provide strong evidence for a functional link between the compound and a specific protein. While no specific genetic screens for this compound are reported, this methodology is a standard in drug discovery.

Enzymatic Inhibition Studies

Should target identification suggest that this compound or its analogs act by inhibiting an enzyme, a series of in vitro enzymatic assays would be performed to characterize this inhibition. For example, if the compound were hypothesized to have anti-inflammatory properties, its effect on cyclooxygenase (COX) enzymes would be investigated. tandfonline.com

Kinetic studies are essential to understand how a compound inhibits an enzyme. These experiments measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The data from these assays can be used to determine key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Further kinetic analyses, such as Lineweaver-Burk or Michaelis-Menten plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is vital for understanding how the inhibitor interacts with the enzyme and its substrate. While specific data for this compound is unavailable, numerous studies on other azetidine (B1206935) derivatives have utilized these techniques to characterize their enzymatic inhibition. For example, novel pyrazinamide (B1679903) condensed azetidinones have been shown to be potent inhibitors of cholinesterase enzymes, with their IC₅₀ values determined through such kinetic analyses. tandfonline.com

Table 1: Hypothetical Kinetic Data for an Azetidinol (B8437883) Analog

Enzyme Target Inhibitor Concentration (µM) Percent Inhibition IC₅₀ (µM)
Enzyme X 0.1 15 1.2
0.5 40
1.0 48
2.0 65
5.0 85

This table is for illustrative purposes only and does not represent actual data for this compound.

To gain a precise understanding of how an inhibitor binds to its target enzyme at the atomic level, co-crystallization followed by X-ray crystallography is employed. This technique involves crystallizing the target enzyme while it is bound to the inhibitor. The resulting crystal structure reveals the three-dimensional arrangement of the enzyme-inhibitor complex, showing the specific amino acid residues involved in the binding and the orientation of the inhibitor in the active site.

This structural information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. Molecular modeling studies are often used in conjunction with or as a precursor to co-crystallization to predict the binding mode of inhibitors. tandfonline.com

Receptor Binding Assays and Ligand-Receptor Interactions

If the compound is suspected to act on a cell surface receptor, receptor binding assays are the primary tool for investigation. These assays measure the affinity of a ligand for its receptor. Typically, a radiolabeled or fluorescently tagged ligand with known binding characteristics is used. The assay measures the ability of the test compound (the unlabeled "cold" ligand) to compete with and displace the labeled ligand from the receptor.

From these competition assays, the inhibitory constant (Kᵢ) and the IC₅₀ value for the test compound can be determined, which are measures of its binding affinity. Saturation binding assays, where varying concentrations of a labeled version of the new compound are used, can determine the equilibrium dissociation constant (Kₑ) and the maximum number of binding sites (Bₘₐₓ). For example, the binding characteristics of an azetidine analogue of nicotine (B1678760) at nicotinic receptors were determined using such radioligand binding assays. ijsr.net

Table 2: Illustrative Receptor Binding Data for an Azetidinol Analog

Receptor Labeled Ligand Test Compound IC₅₀ (nM) Kᵢ (nM)
Receptor Y [³H]-Ligand Z 75 42

This table is for illustrative purposes only and does not represent actual data for this compound.

Radioligand Binding Studies

Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a ligand for a receptor or transporter. In the context of this compound analogs, which are recognized as potent inhibitors of the dopamine (B1211576) transporter (DAT), these studies are crucial for quantifying their binding affinity.

Research on N-benzhydrylazetidin-3-ol derivatives has utilized radioligand binding assays to assess their interaction with monoamine transporters. A common method involves using cell membranes prepared from tissues or cell lines expressing the target transporter, such as rat striatal membranes which are rich in DAT. A specific radioligand, for instance, the tritiated cocaine analog [³H]-WIN 35,428, is incubated with the membranes in the presence of varying concentrations of the unlabeled test compound (the azetidinol analog).

By measuring the displacement of the radioligand, the inhibitory constant (Kᵢ) of the test compound can be determined. This value represents the concentration of the compound required to occupy 50% of the transporters at equilibrium and is a direct measure of binding affinity. Studies on analogs of this class have demonstrated high affinity for the DAT. For example, certain N-substituted benztropine (B127874) (BZT) analogs, which share structural similarities with the diphenylmethylazetidinol scaffold, have been shown to displace radiolabeled ligands like [¹²⁵I]RTI-121 from the DAT in a dose-dependent manner. drugtargetreview.com

It is important to note that while the methodology is well-established, specific Kᵢ values for this compound itself are not widely available in public-domain scientific literature. However, the general class of N-benzhydrylazetidin-3-ol derivatives consistently shows high affinity for the DAT in such assays.

Table 1: Representative Radioligand Binding Data for Dopamine Transporter Inhibitors

Compound ClassRadioligandTissue/Cell SourceReported Affinity (Kᵢ)
N-Benzhydrylazetidin-3-ol Analogs[³H]-WIN 35,428Rat Striatal MembranesHigh (Specific values not publicly detailed)
N-Substituted Benztropine Analogs[¹²⁵I]RTI-121In vivo (mouse brain)Dose-dependent displacement

Surface Plasmon Resonance (SPR) Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. nih.govresearchgate.netresearchgate.netspringernature.com It provides kinetic data on the association and dissociation rates of a ligand (the analyte, such as an azetidinol derivative) binding to a target protein (the ligand, such as the dopamine transporter) that is immobilized on a sensor chip. nih.govresearchgate.netresearchgate.netspringernature.com

In a typical SPR experiment for a compound like this compound, the purified and stabilized dopamine transporter would be immobilized on the sensor surface. The azetidinol analog would then be flowed over the surface at various concentrations. The binding events are detected as changes in the refractive index at the surface, which are proportional to the mass of the bound analyte. This allows for the calculation of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋), which is a measure of affinity.

While SPR is a powerful tool for characterizing the binding kinetics of small molecules to membrane proteins like transporters, there are no specific published studies available in the public domain that have utilized SPR to analyze the interaction of this compound or its direct analogs with the dopamine transporter. Such studies would be highly valuable to complement the affinity data from radioligand binding assays by providing a more dynamic picture of the binding process. For instance, SPR could help differentiate between compounds with similar affinities but different binding kinetics (e.g., fast-on/fast-off versus slow-on/slow-off), which can have significant implications for their pharmacological effects.

Functional Receptor Assays

Functional assays are essential to determine whether a ligand that binds to a receptor or transporter acts as an agonist, antagonist, or inhibitor. For compounds targeting transporters like DAT, the primary functional assay is the measurement of neurotransmitter uptake.

In the case of this compound analogs, their functional activity as DAT inhibitors is typically assessed using in vitro uptake assays. These assays often employ synaptosomes (resealed nerve terminals) isolated from brain regions rich in the target transporter, such as the striatum for DAT, or cell lines stably expressing the transporter. The assay measures the uptake of a radiolabeled substrate, such as [³H]-dopamine, into the synaptosomes or cells. The inhibitory potency of the test compounds is determined by their ability to reduce the uptake of the radiolabeled substrate. The concentration of the compound that inhibits 50% of the specific uptake is the IC₅₀ value.

Furthermore, more advanced functional assays can provide insights into the molecular mechanism of inhibition. For example, studies on benztropine analogs have used substituted cysteine accessibility methods (SCAM) to probe the conformational changes in the DAT induced by ligand binding. drugtargetreview.com These studies have revealed that different inhibitors can stabilize distinct conformational states of the transporter (e.g., outward-facing or inward-facing), which may underlie their varying pharmacological profiles. While specific data for this compound are not publicly detailed, this class of compounds is expected to demonstrate potent inhibition of dopamine uptake in such functional assays.

Cellular Pathway Modulation by Azetidinol Derivatives

Understanding how a compound affects cellular pathways downstream of its primary target is crucial for a comprehensive mechanistic picture. The following sections describe experimental approaches that could be used to investigate the cellular effects of azetidinol derivatives.

Gene Expression Profiling

Gene expression profiling, often performed using techniques like DNA microarrays or RNA sequencing (RNA-Seq), provides a global view of how a compound alters the transcription of thousands of genes in a cell. This can help identify the cellular pathways and biological processes that are modulated by the compound.

For a DAT inhibitor like this compound, treating a relevant cell line (e.g., a dopaminergic neuronal cell line) with the compound and then performing gene expression profiling could reveal changes in genes related to dopamine signaling, neuronal plasticity, cell stress, and other relevant pathways. For example, chronic blockade of DAT could lead to adaptive changes in the expression of dopamine receptors, enzymes involved in dopamine metabolism, or signaling molecules downstream of dopamine receptor activation.

Currently, there are no publicly available studies that have reported on the gene expression profiling of cells treated with this compound or its analogs. Such studies would be highly informative for understanding the long-term cellular adaptations to these compounds and could provide clues about their potential therapeutic effects and side effects.

Signaling Pathway Analysis

Signaling pathway analysis focuses on how a compound affects specific intracellular signaling cascades. This is often investigated using techniques like Western blotting to measure the phosphorylation status of key signaling proteins, or with reporter gene assays that measure the activity of specific transcription factors.

Given that this compound analogs inhibit the dopamine transporter, they would be expected to increase extracellular dopamine levels. This, in turn, would lead to the activation of dopamine receptors and their downstream signaling pathways. For instance, D1-like dopamine receptors typically couple to Gαs proteins and activate the adenylyl cyclase/cAMP/protein kinase A (PKA) pathway, while D2-like receptors often couple to Gαi/o proteins and inhibit this pathway, while also activating others like the MAPK/ERK pathway.

Investigating the effect of these azetidinol derivatives on the phosphorylation of key proteins in these pathways (e.g., PKA substrates, ERK) in relevant cell models would provide direct evidence of their impact on cellular signaling. However, specific studies detailing the signaling pathway analysis for this compound and its analogs are not currently available in the public scientific literature.

Cell-Based Phenotypic Screens

Cell-based phenotypic screens are a powerful approach in drug discovery where compounds are tested for their ability to induce a particular cellular phenotype without a priori knowledge of the molecular target. drugtargetreview.com These screens can uncover novel mechanisms of action and identify compounds with desired cellular effects.

For a class of compounds like the azetidinol derivatives, a phenotypic screen could involve treating various cell lines with the compounds and using high-content imaging to monitor a range of cellular features, such as cell morphology, neurite outgrowth, cell viability, or the localization of specific proteins. For example, in a neuronal cell line, one could screen for compounds that promote neurite outgrowth or protect against a neurotoxin, which could be relevant for neurodegenerative diseases.

Given that these compounds are known DAT inhibitors, a phenotypic screen could also be designed to identify compounds with a specific "atypical" profile, for instance, compounds that inhibit dopamine uptake without causing the psychostimulant-like cellular responses associated with cocaine. To date, no specific cell-based phenotypic screening data for this compound or its analogs have been published.

Elucidation of Molecular Mechanisms Underlying Observed Pharmacological Effects

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific information regarding the molecular mechanisms of action for the compound This compound . While research exists on structurally related molecules, the precise biological targets and signaling pathways modulated by this specific analog have not been detailed in published studies.

The unique architecture of This compound , featuring a central azetidine ring substituted with a diphenylmethyl group on the nitrogen and both a phenyl and a hydroxyl group at the 3-position, suggests the potential for interaction with a variety of biological targets. The diphenylmethyl moiety is a common pharmacophore found in compounds targeting central nervous system receptors and ion channels. The 3-phenyl-3-hydroxyazetidine core presents a rigid scaffold with hydrogen bonding capabilities that could facilitate specific interactions within protein binding pockets.

However, without experimental data from binding assays, enzyme inhibition studies, or other molecular pharmacology techniques, any discussion of the molecular mechanisms of This compound would be speculative. Structure-activity relationship (SAR) studies on closely related analogs could provide inferential clues, but such data for this exact compound is not currently available in the public domain.

Further research, including in vitro and in vivo pharmacological profiling, is required to elucidate the molecular mechanisms underlying any potential biological activities of This compound .

Pharmacological and Preclinical Evaluation of 1 Diphenylmethyl 3 Phenyl 3 Azetidinol Derivatives

In vitro Pharmacological Profiling Across Various Biological Systems

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a core structural motif in numerous biologically active compounds, including the renowned β-lactam antibiotics. The substitution pattern on this ring system significantly influences the pharmacological activity. This section explores the diverse in vitro pharmacological profiles of various azetidinol (B8437883) and azetidin-2-one (B1220530) derivatives, which share structural similarities with 1-(Diphenylmethyl)-3-phenyl-3-azetidinol.

Antimicrobial Activity Assessments

While no specific antimicrobial data for this compound has been reported, the broader class of azetidin-2-one derivatives has been extensively investigated for its antimicrobial potential. These studies reveal that the antimicrobial efficacy is highly dependent on the nature and position of substituents on the azetidinone ring.

A series of novel substituted phenyl azetidine-2-one sulphonyl derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activity. nih.gov Several of these compounds, particularly those with electron-withdrawing groups, demonstrated significant activity against a panel of bacteria and fungi. nih.gov For instance, compounds 5d, 5e, 5f, 5h, 5i, and 5j showed antibacterial activity comparable or superior to the standard drug ampicillin (B1664943). nih.gov Similarly, compounds 5h, 5i, 5j, and 5q displayed good inhibitory activity against fungal strains when compared to clotrimazole. nih.gov

In another study, new pyridine-containing substituted phenyl azetidine-2-one derivatives were synthesized. scirp.org Among these, 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidine-2-one (4a ) and 3-chloro-1-(4-chloro phenyl)-4-(pyridine-3-yl) azetidine-2-one (4b ) were identified as the most active compounds against both bacterial and fungal strains. scirp.org

Furthermore, a series of benzophenone (B1666685) fused azetidinone derivatives were synthesized and screened for their antimicrobial properties. nih.gov Compounds 9a, 9e, and 9g from this series exhibited good inhibition against the tested bacterial and fungal strains. nih.gov The antimicrobial activity of these derivatives underscores the potential of the azetidine scaffold as a source of new antimicrobial agents.

Compound TypeKey FindingsReference
Substituted phenyl azetidine-2-one sulphonyl derivativesCompounds with electron-withdrawing groups showed the highest activity. Several derivatives displayed antibacterial activity comparable to ampicillin and antifungal activity comparable to clotrimazole. nih.gov
Pyridine containing substituted phenyl azetidine-2-one derivatives3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidine-2-one and 3-chloro-1-(4-chloro phenyl)-4-(pyridine-3-yl) azetidine-2-one were the most active. scirp.org
Benzophenone fused azetidinone derivativesCompounds 9a, 9e, and 9g demonstrated good inhibition against tested bacterial and fungal strains. nih.gov
Sulfonamide-containing azetidin-2-onesMany derivatives exhibited significant antifungal activity against Colletotrichum capsici, with some showing activity comparable to fluconazole. nih.gov

Antiviral Efficacy Studies

Specific antiviral efficacy studies for this compound are not available in the current literature. However, research on related azetidin-2-one derivatives has shown some promise in this area.

A study on novel substituted phenyl azetidine-2-one sulphonyl derivatives revealed weak antiviral activity against a range of viruses, including Vaccinia virus, Human Coronavirus (229E), Reovirus-1, Herpes simplex virus, Sindbis virus, Coxsackievirus B4, Yellow Fever virus, and Influenza B virus in various cell cultures. nih.gov Similarly, a series of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives, which share some structural features with azetidinones, were tested for antiviral activity. nih.gov Selected compounds from this series showed considerable activity against several Herpes simplex virus strains, Vaccinia virus, Human Coronavirus (229E), and other viruses. nih.gov Specifically, compound 5h from this thiazolidinone series exhibited low antiviral activity against HIV-1 (strain IIIB) and HIV-2 (strain ROD). nih.gov

These findings suggest that while the azetidine scaffold may not be a potent antiviral pharmacophore on its own, its derivatives, particularly when combined with other heterocyclic systems like thiazolidinone, can exhibit antiviral properties.

Compound SeriesViruses TestedActivity LevelReference
Substituted phenyl azetidine-2-one sulphonyl derivativesVaccinia virus, Human Coronavirus (229E), Reovirus-1, Herpes simplex virus, Sindbis virus, Coxsackievirus B4, Yellow Fever virus, Influenza B virusWeak nih.gov
Substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivativesHerpes simplex virus-1(KOS), Herpes simplex virus-2 (G), Vaccinia virus, Human Coronavirus (229E), Reovirus-1, Sindbis virus, Coxsackie virus B4, Yellow Fever virus, Influenza A, B virus, HIV-1, HIV-2Considerable (for some derivatives) nih.gov

Anticancer Activity in Cell Lines

There is no reported data on the anticancer activity of this compound. However, various derivatives of the azetidin-2-one and other related heterocyclic systems have been evaluated for their potential as anticancer agents.

A series of 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives were synthesized and evaluated for their anticancer potential against MCF-7 breast cancer cell lines. mdpi.comresearchgate.net Several derivatives demonstrated high efficacy, with compounds AZ-5, 9, 10, 14, and 19 showing significant percentage of inhibition at various concentrations. mdpi.comresearchgate.net

In a different study, new 1,2,3-triazole-amino acid conjugates were synthesized and showed significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines at low micromolar concentrations. mdpi.com Furthermore, a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives were synthesized and evaluated for their anti-cancer activity. nih.gov Compounds 19 and 21 from this series showed potent activity against several cancer cell lines with IC50 values in the low micromolar range. nih.gov

Benzothiazole derivatives, which are also heterocyclic compounds, have been extensively studied as anticancer agents, showing broad-spectrum activity against various cancer cell lines through multiple mechanisms. nih.gov These findings highlight the potential of heterocyclic compounds, including those with an azetidine core, as a source for the development of new anticancer drugs.

Compound SeriesCancer Cell Line(s)Key FindingsReference
4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivativesMCF-7 (breast cancer)High efficacy with significant inhibition at various concentrations for several derivatives. mdpi.comresearchgate.net
1,2,3-Triazole-amino acid conjugatesMCF7 (breast cancer), HepG2 (liver cancer)Significant antiproliferative activity at <10 µM concentration. mdpi.com
3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivativesMGC 80-3, HCT-116, CHO, HepG2, DU145, CT-26, A549Potent anticancer activity with low micromolar IC50 values for several derivatives. nih.gov
Phenylthiazolyl-7-azaindole derivatives~60 human cancer cell linesInhibitory effects at micromolar to nanomolar concentrations. nih.gov

Anti-inflammatory Response Evaluation

No specific studies on the anti-inflammatory properties of this compound were found. However, research on related heterocyclic compounds has demonstrated significant anti-inflammatory effects.

A series of 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives, which contain a phenyl group on a nitrogen-containing heterocycle, were synthesized and evaluated for their anti-inflammatory activity. nih.gov These compounds showed inhibition of carrageenan-induced edema, with compound 4j being the most potent, showing even greater inhibition than the standard drug indomethacin. nih.gov

Another study on 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid also reported significant anti-inflammatory activity. nih.gov Furthermore, derivatives of phenyl-pyrazolone, structurally related to phenidone, have been evaluated, with some showing edema reduction comparable to indomethacin. nih.gov The anti-inflammatory activity of these compounds was found to be related to their lipophilicity. nih.gov

These studies suggest that the presence of a phenyl group on a heterocyclic scaffold can contribute to anti-inflammatory activity, indicating a potential area of investigation for derivatives of this compound.

Compound SeriesIn Vivo ModelKey FindingsReference
1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivativesCarrageenan-induced edemaInhibition of edema ranging from 25% to 83.3%. Compound 4j was more potent than indomethacin. nih.gov
3-[3-(Phenyl)-1,2,4-oxadiazol-5-yl] propionic acidNot specifiedSignificant anti-inflammatory activity observed. nih.gov
Phenyl-pyrazolone derivativesCroton oil ear test in miceDerivative 5h reduced edema similarly to indomethacin. Activity was related to lipophilicity. nih.gov
N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide derivativeCarrageenan-induced peritonitis, subcutaneous air pouch testReduced leukocyte migration and inflammatory cytokine levels. nih.gov

Analgesic Properties Investigation

Direct investigations into the analgesic properties of this compound are absent from the scientific literature. However, studies on structurally related heterocyclic compounds have revealed analgesic potential.

The same series of 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives that showed anti-inflammatory activity were also tested for their analgesic effects. nih.gov The compounds demonstrated protection in the range of 53-66%, with compound 4j being the most active. nih.gov

Another study on 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid reported significant local analgesic activity. nih.gov Additionally, a series of 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-one derivatives were synthesized and investigated for their analgesic properties. nih.gov Compound AS2 from this series emerged as the most active in exhibiting analgesic activity. nih.gov

These findings suggest that heterocyclic structures bearing phenyl or substituted phenyl groups can possess analgesic properties, a potential characteristic that could be explored for this compound derivatives.

Compound SeriesIn Vivo ModelKey FindingsReference
1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivativesAcetic acid-induced writhingPercent protection ranging from 53% to 66%. nih.gov
3-[3-(Phenyl)-1,2,4-oxadiazol-5-yl] propionic acidNot specifiedSignificant local analgesic activity. nih.gov
3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-one derivativesTail-flick techniqueCompound AS2 was the most active analgesic. nih.gov
Benzothiazole derivativesAcetic acid-induced writhingCompounds 17c, 17g, and 17i showed significant analgesic activity. nih.gov

Central Nervous System (CNS) Activity (e.g., anticonvulsant, antidepressant)

There is no specific information available regarding the central nervous system (CNS) activity of this compound. However, the azetidinone scaffold has been explored for its potential to modulate CNS activity.

Azetidin-2-one derivatives have been reported to possess CNS depressant activities. nih.gov Furthermore, a study evaluating various azetidin-2-one derivatives for their CNS modulating activities found that some compounds exhibited anti-anxiety, nootropic (cognition-enhancing), anti-catatonic, and anti-dyskinetic effects. nih.gov For example, test compound 5a showed significant anxiolytic activity, while compounds 5b, 5n, and 5j displayed nootropic effects. nih.gov Compound 5c demonstrated anti-catatonic and anti-dyskinetic properties, suggesting a potential interaction with dopaminergic pathways. nih.gov

These findings indicate that the azetidinone core structure can be a valuable template for the design of novel CNS-active agents. The specific substitutions on the azetidine ring, such as the diphenylmethyl and phenyl groups in the title compound, would likely play a crucial role in determining the nature and potency of any potential CNS effects.

Compound SeriesCNS ActivityKey FindingsReference
Azetidin-2-one derivativesCNS depressantGeneral CNS depressant activity reported. nih.gov
Various azetidin-2-one derivativesAnti-anxiety, Nootropic, Anti-catatonic, Anti-dyskineticSpecific derivatives showed significant activity in various CNS models, suggesting modulation of different neurotransmitter systems. nih.gov

In vivo Efficacy Studies in Relevant Animal Models of Disease

The in vivo efficacy of this compound derivatives, as potential dopamine (B1211576) transporter (DAT) inhibitors, would be evaluated in established animal models of neurological and psychiatric disorders where dopamine dysregulation is a key pathological feature. These models are crucial for determining the therapeutic potential of these compounds before they can be considered for human trials. wikipedia.org

Establishment of Disease Models

The selection of appropriate animal models is critical for assessing the therapeutic potential of this compound and its analogs. Given their presumed action as dopamine reuptake inhibitors, the most relevant models would be those for Parkinson's disease and depression. nih.govwikipedia.org

For Parkinson's Disease , neurotoxin-based models are commonly employed to mimic the progressive loss of dopaminergic neurons seen in the human condition. nih.govmdpi.com The most widely used models include:

The 6-hydroxydopamine (6-OHDA) model: This model involves the direct injection of the neurotoxin 6-OHDA into the substantia nigra or the medial forebrain bundle of rodents. nih.govcriver.com This leads to a rapid and significant loss of dopaminergic neurons, replicating a key hallmark of Parkinson's disease. criver.com To ensure the selective uptake of 6-OHDA into dopaminergic neurons, animals are often pre-treated with a norepinephrine (B1679862) transporter (NET) inhibitor. mdpi.com

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model: This model is frequently used in mice and non-human primates. mdpi.comcriver.com MPTP is a neurotoxin that, once it crosses the blood-brain barrier, is metabolized to its active toxic form, MPP+ (1-methyl-4-phenylpyridinium). MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter, leading to their destruction. mdpi.com

For Depression , several behavioral models are utilized to assess the antidepressant-like effects of test compounds. wikipedia.orgnih.gov These models are designed to induce a state of "behavioral despair" or anhedonia (the inability to feel pleasure), which are core symptoms of depression. wikipedia.org Relevant models include:

Forced Swim Test (FST): In this test, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a decrease in immobility time considered an indicator of antidepressant efficacy. nih.gov

Tail Suspension Test (TST): Similar to the FST, this test involves suspending mice by their tails and measuring the duration of their immobility. nih.gov

Chronic Mild Stress (CMS): This model exposes animals to a series of unpredictable, mild stressors over a prolonged period to induce a depressive-like state, which can be assessed through various behavioral tests, including anhedonia (e.g., reduced sucrose (B13894) preference). wikipedia.org

The establishment of these models involves careful surgical procedures (for neurotoxin models), controlled environmental manipulations (for stress models), and rigorous behavioral assessments to confirm the desired pathological or behavioral phenotype before the administration of the test compounds.

Efficacy Endpoints and Biomarker Analysis

Once the disease models are established, the efficacy of this compound derivatives is evaluated using a combination of behavioral endpoints and biological markers.

Behavioral Endpoints:

In Parkinson's disease models , motor function is the primary behavioral endpoint. This is often assessed using:

Rotational Behavior Test: In unilaterally lesioned animals (e.g., with 6-OHDA), the administration of a dopamine agonist induces turning behavior. A reduction in this rotational asymmetry following treatment with a test compound suggests a therapeutic effect.

Cylinder Test: This test assesses forelimb akinesia by measuring the spontaneous use of the impaired forelimb for support during exploration of a cylinder.

Gait Analysis: Sophisticated systems can be used to analyze various aspects of an animal's gait, such as stride length and paw placement, to detect subtle motor deficits and their reversal by treatment. criver.com

In depression models , the key behavioral endpoints are related to mood and motivation:

Immobility Time: As mentioned for the FST and TST, a reduction in the time spent immobile is a primary indicator of antidepressant-like activity. nih.gov

Sucrose Preference: In the CMS model, an increase in the consumption of a sweetened solution over plain water indicates a reversal of anhedonia. nih.gov

Biomarker Analysis:

Biomarkers provide objective measures of a drug's effect on the underlying biology of the disease. For DAT inhibitors like the this compound series, key biomarkers would include:

Dopamine Transporter (DAT) Occupancy: Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging with specific radioligands can be used to measure the extent to which the test compound binds to and occupies the dopamine transporter in the brain. nih.govmdsabstracts.orgnih.gov This is a direct measure of target engagement.

Neurochemical Analysis: Techniques like microdialysis can be used to measure the extracellular levels of dopamine and its metabolites (such as DOPAC and HVA) in specific brain regions (e.g., the striatum) to confirm that the DAT inhibitor is increasing synaptic dopamine concentrations. criver.com

Immunohistochemistry: Following the completion of behavioral testing, brain tissue can be analyzed to quantify the extent of dopaminergic neuron survival (in Parkinson's models) or to look for markers of neurogenesis or synaptic plasticity (in depression models). criver.com

The table below provides a hypothetical summary of efficacy endpoints that would be assessed for a novel this compound derivative.

Disease Model Animal Species Efficacy Endpoints Biomarkers
6-OHDA Model of Parkinson's DiseaseRatReduction in amphetamine-induced rotations, Improved forelimb use in the cylinder testIncreased striatal dopamine levels (microdialysis), Protection of dopaminergic neurons (immunohistochemistry), DAT occupancy (PET/SPECT)
MPTP Model of Parkinson's DiseaseMouseImproved motor coordination on the rotarod, Normalized gait parametersIncreased striatal dopamine and metabolite levels (HPLC), DAT occupancy (PET/SPECT)
Forced Swim Test (Depression)Mouse/RatDecreased immobility timeIncreased hippocampal neurogenesis markers
Chronic Mild Stress (Depression)RatIncreased sucrose preferenceNormalization of stress hormone levels (e.g., corticosterone)

Preclinical Pharmacokinetic (PK) Investigations

The preclinical pharmacokinetic evaluation of this compound derivatives is essential to understand how the body processes these compounds. These studies are critical for predicting human pharmacokinetics and for designing safe and effective dosing regimens for potential clinical trials. nih.govacs.orgnih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies characterize the fate of a drug from the time it is administered until it is eliminated from the body. For central nervous system (CNS) drugs like the this compound series, a key focus is on their ability to cross the blood-brain barrier. nih.govacs.org

Absorption: The rate and extent to which the drug is absorbed into the bloodstream after administration are determined. This is often assessed in animal models (e.g., rats, dogs) following oral and intravenous administration.

Distribution: This aspect of the studies investigates where the drug goes in the body after absorption. For CNS-active compounds, it is crucial to determine the brain-to-plasma concentration ratio to confirm that the drug can effectively reach its target in the brain. acs.org

Metabolism: These studies identify the metabolic pathways of the drug and the enzymes responsible for its biotransformation, which primarily occurs in the liver by cytochrome P450 (CYP) enzymes. nih.gov In vitro studies using liver microsomes from different species (including human) are conducted to predict human metabolism.

Excretion: The routes by which the drug and its metabolites are eliminated from the body (e.g., urine, feces) are determined.

A hypothetical ADME profile for a promising this compound derivative is presented in the table below.

ADME Parameter In Vitro/In Vivo Model Hypothetical Result
Absorption
Oral BioavailabilityRat> 40%
Distribution
Plasma Protein BindingMouse, Rat, Human Plasma< 95%
Blood-Brain Barrier Penetration (Brain/Plasma Ratio)Rat> 1
Metabolism
Metabolic Stability (t1/2 in liver microsomes)Human, Rat> 30 minutes
Major Metabolizing EnzymesHuman Liver MicrosomesCYP3A4, CYP2D6
Excretion
Primary Route of EliminationRatRenal

Metabolite Identification and Profiling

Identifying the metabolites of a new drug candidate is a critical step in preclinical development. nih.gov Some metabolites may be pharmacologically active, while others could be toxic.

In Vitro Metabolism: The test compound is incubated with liver microsomes or hepatocytes to generate metabolites, which are then identified using techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.com

In Vivo Metabolism: Plasma, urine, and feces samples from animals dosed with the compound are analyzed to identify the metabolites formed in a living system. mdpi.com

Drug-Drug Interaction Potential

Since patients with CNS disorders are often on multiple medications, it is crucial to evaluate the potential for drug-drug interactions (DDIs). nih.govscielo.brscielo.brbiopharmaservices.com

CYP450 Inhibition/Induction: In vitro assays are used to determine if the this compound derivative can inhibit or induce the activity of major CYP450 enzymes. nih.gov Inhibition of these enzymes can lead to increased concentrations of co-administered drugs, potentially causing toxicity. Conversely, induction can decrease the efficacy of other drugs.

Transporter Interactions: Studies are also conducted to assess whether the compound is a substrate or inhibitor of important drug transporters, such as P-glycoprotein (P-gp), which can affect drug absorption and distribution. nih.gov

A hypothetical summary of the DDI potential for a lead candidate is shown below.

Interaction Type Assay Hypothetical Finding Clinical Implication
CYP450 Inhibition In vitro incubation with human CYP isoformsModerate inhibitor of CYP2D6Potential for interaction with other drugs metabolized by CYP2D6
CYP450 Induction In vitro incubation with human hepatocytesNo significant induction of major CYP isoformsLow risk of decreasing the efficacy of co-administered drugs
P-gp Interaction Caco-2 cell permeability assayNot a P-gp substrate or inhibitorLow risk of P-gp mediated drug interactions

Preclinical Toxicological Assessments and Safety Pharmacology

Comprehensive toxicological and safety pharmacology studies are critical components of the preclinical evaluation of any new chemical entity. These studies are designed to identify potential toxicities, establish a safety margin, and inform the design of initial clinical trials in humans. For this compound and its derivatives, this evaluation would follow established international regulatory guidelines.

Acute and Sub-chronic Toxicity Studies

Acute toxicity studies are typically the first step in a toxicological assessment. They involve the administration of a single, high dose of the test compound to animal models, usually rodents, to determine the immediate effects on health and the median lethal dose (LD50). Sub-chronic toxicity studies, on the other hand, involve repeated daily dosing over a longer period (e.g., 28 or 90 days) to identify target organs for toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

No publicly available data from acute or sub-chronic toxicity studies for this compound could be located.

Genotoxicity and Mutagenicity Evaluations

Genotoxicity assays are conducted to assess the potential of a compound to damage genetic material (DNA), which could lead to mutations or cancer. A standard battery of tests is typically employed, including:

Ames test: A bacterial reverse mutation assay to detect gene mutations.

In vitro mammalian cell chromosomal aberration test or mouse lymphoma assay: To assess for chromosomal damage or gene mutations in mammalian cells.

In vivo micronucleus test: An assay in rodents to evaluate chromosomal damage in bone marrow cells.

Specific results from genotoxicity and mutagenicity evaluations for this compound are not available in the public record.

Cardiotoxicity and Neurotoxicity Screening

Safety pharmacology studies focus on the potential adverse effects of a compound on major physiological systems.

Cardiotoxicity Screening: A key component of this is the hERG (human Ether-à-go-go-Related Gene) assay, which assesses the potential of a compound to block the potassium ion channel and prolong the QT interval, a risk factor for serious cardiac arrhythmias. Further cardiovascular assessments in animal models would evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.

Neurotoxicity Screening: This involves a functional observational battery (FOB) in rodents to screen for effects on behavior, motor function, and autonomic responses.

No specific data from cardiotoxicity or neurotoxicity screening for this compound has been published.

Evaluation of Therapeutic Index and Risk-Benefit Profile

The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is typically calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A high TI indicates a wider margin of safety.

Therapeutic Index (TI) = Toxic Dose / Effective Dose

Without efficacy and toxicology data, an evaluation of the therapeutic index and a formal risk-benefit profile for this compound cannot be constructed.

Therapeutic Applications and Drug Discovery Potential of Azetidinol Scaffolds

Exploration of Diverse Therapeutic Areas for Azetidinol-Based Agents

The azetidinol (B8437883) scaffold is a key structural motif found in a variety of therapeutically promising agents. temple.edumdpi.com Due to their unique chemical properties and structural rigidity, these compounds have been investigated for a wide range of biological activities. temple.edumdpi.com While direct research on the biological effects of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol is not extensively documented in publicly available literature, the known activities of related azetidinol and azetidinone derivatives provide a basis for exploring its potential across several therapeutic domains.

Antibacterial and Antifungal Agent Development

The 2-azetidinone ring is a core structural feature of broad-spectrum β-lactam antibiotics, including penicillins and cephalosporins, which are widely used to treat bacterial infections. nih.gov The search for new and more effective antimicrobial agents continues to drive research into novel azetidinone derivatives to combat developing resistance. nih.gov Studies on various synthesized azetidinone derivatives have demonstrated their potential as both antibacterial and antifungal agents. nih.govnih.gov For example, certain novel 2-azetidinone derivatives have shown good antifungal activity against pathogens like Thielaviopsis paradoxa. nih.gov Other research has highlighted that specific azetidin-2-one (B1220530) derivatives exhibit moderate to good activity against various bacterial and fungal strains when compared to standard drugs like Streptomycin and Fluconazole. temple.edu

Although these findings relate to the broader class of azetidinones, they underscore the potential of the azetidine (B1206935) scaffold in developing new anti-infective therapies. Specific antibacterial or antifungal studies on this compound are not prominently reported.

Antineoplastic Drug Design

Azetidine-containing compounds have shown significant promise in the field of oncology. A conformational restriction strategy was employed to design and synthesize analogues of the potent antitumor agent TZT-1027, where a 3-aryl-azetidine moiety was used to replace a phenylethyl group. nih.gov This highlights the utility of the 3-aryl-azetidine scaffold, which is present in this compound. These TZT-1027 analogues demonstrated moderate to excellent antiproliferative activities against A549 (lung cancer) and HCT116 (colon cancer) cell lines. nih.gov

Furthermore, various series of 2-azetidinone derivatives have been synthesized and evaluated for their in vitro anticancer activities against cell lines such as breast cancer (MCF7) and HeLa. nih.govmdpi.com Some of these synthesized compounds exhibited notable anticancer potential. nih.govnih.gov For instance, certain 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives demonstrated high efficacy, with inhibition percentages ranging from 89% to 94% against MCF-7 cell lines. nih.gov These findings suggest that the azetidine scaffold is a viable starting point for the design of novel antineoplastic drugs.

Table 1: Examples of Antiproliferative Activity in Azetidine Derivatives

Compound Class Cell Line Activity Reference
TZT-1027 Analogue (1a) A549 (Lung) IC₅₀ = 2.2 nM nih.gov
TZT-1027 Analogue (1a) HCT116 (Colon) IC₅₀ = 2.1 nM nih.gov
N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide (17) MCF7 (Breast) Most potent in its series nih.gov
Thiazole (B1198619) conjugated 2-azetidinone (Compound 9) HeLa (Cervical) IC₅₀ = 58.86 µM mdpi.com

Neurological and Psychiatric Disorder Treatments

The azetidine scaffold is particularly relevant for developing treatments for central nervous system (CNS) disorders. mdpi.com The compound 1-(Diphenylmethyl)-3-hydroxyazetidine, which is structurally related to this compound, is noted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. fishersci.camdpi.com Its utility in creating complex molecules for this purpose enhances its value in medicinal chemistry. fishersci.ca Azetidines have been incorporated into a number of CNS-affecting compounds and are useful for creating CNS-focused chemical libraries. mdpi.com

Research has shown that specific azetidin-3-ol (B1332694) derivatives, such as T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), are being investigated as potential therapeutic agents for Alzheimer's disease. mdpi.com This compound has been shown to protect against neurotoxicity in mouse models, suggesting its potential for treating neurodegenerative disorders related to oxidative stress, like Parkinson's disease. mdpi.com The development of various agents for neurological and psychiatric conditions often involves scaffolds that can effectively cross the blood-brain barrier and interact with CNS targets. mdpi.com

Anti-inflammatory and Immunomodulatory Therapies

Azetidinone derivatives have also been explored for their anti-inflammatory properties. A study on new azetidine-2-one derivatives of ferulic acid demonstrated significant in vivo anti-inflammatory effects in both acute and chronic inflammation models in rats. One of the most active compounds in that series showed an anti-inflammatory effect comparable to the standard drugs diclofenac (B195802) and indomethacin.

The mechanism of action for the anti-inflammatory and immunomodulatory effects of various compounds often involves the regulation of pro-inflammatory cytokines and key signaling pathways. For instance, some heterocyclic compounds exert their effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which reduces the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. While direct studies on this compound are not available, the proven anti-inflammatory potential of related azetidinone structures suggests this could be a fruitful area of investigation.

Table 2: Anti-inflammatory Activity of Azetidin-2-one Derivatives of Ferulic Acid

Compound Test Model Result Reference
Compound 6b (R = 4-F) Acute inflammation (rat) 96.66% inhibition (comparable to indomethacin)
Compound 6b (R = 4-F) Chronic inflammation (rat) 76.02% inhibition of granulation tissue

Rational Drug Design Strategies Guided by SAR and Mechanistic Insights

Rational drug design leverages the understanding of a biological target or the pharmacochemical properties of known active molecules to develop new therapeutic agents. For scaffolds like azetidinol, these strategies are crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

Ligand-Based Drug Design (LBDD)

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) is a powerful approach. LBDD uses the structural and physicochemical properties of known active ligands to build a model, known as a pharmacophore, which defines the essential features required for biological activity. This method is effective for understanding the structure-activity relationships (SAR) within a class of compounds.

The azetidine scaffold is well-suited for LBDD because its conformational rigidity helps in defining the spatial arrangement of functional groups necessary for target binding. By analyzing a set of active and inactive azetidinol derivatives, a pharmacophore model can be developed to guide the design of new molecules with potentially higher affinity and selectivity. This approach has been successfully used to identify novel hits from large compound databases for various targets, including those for antimicrobial agents. While no specific LBDD studies focusing on this compound were found, the principles of LBDD are directly applicable to the exploration of its therapeutic potential by comparing it with other known active azetidinol-based agents.

Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) is a powerful paradigm in medicinal chemistry that utilizes the three-dimensional structural information of a biological target, such as a protein or enzyme, to guide the design of potent and selective inhibitors. The goal of SBDD is to design molecules that fit precisely into the binding site of the target, forming favorable interactions that lead to a desired biological response. The rigid nature of the azetidinol scaffold makes it particularly well-suited for SBDD approaches.

While specific SBDD studies on this compound are not extensively documented in the public domain, the principles can be readily applied by examining related structures. For instance, studies on 3-aryl-3-arylmethoxy-azetidines have demonstrated their potential as high-affinity ligands for monoamine transporters, including the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). nih.gov These transporters are critical targets for the treatment of various central nervous system (CNS) disorders.

In the context of this compound, the SBDD process would involve:

Target Identification and Validation: Identifying a biological target for which modulation could lead to a therapeutic benefit. Given the structural similarity to known monoamine transporter ligands, targets like SERT and DAT would be logical starting points.

Structural Elucidation: Obtaining the high-resolution 3D structure of the target protein, typically through X-ray crystallography or cryo-electron microscopy, often in complex with a known ligand.

In Silico Docking and Modeling: Computationally placing the this compound scaffold into the binding site of the target protein. This allows for the visualization of potential interactions between the compound and amino acid residues in the binding pocket. The diphenylmethyl group at the 1-position and the phenyl group at the 3-position would be key determinants of binding affinity and selectivity.

Iterative Design and Synthesis: Based on the modeling studies, chemists can synthesize derivatives of the lead compound to optimize interactions. For example, adding substituents to the phenyl ring at the 3-position could enhance potency or fine-tune selectivity between different transporters.

The following table illustrates how systematic structural modifications on the related 3-aryl-3-arylmethoxyazetidine scaffold can significantly impact binding affinity at SERT and DAT, a key principle in SBDD. nih.gov

Compound ID3-Aryl Substitution3-Arylmethoxy SubstitutionSERT Ki (nM)DAT Ki (nM)
7c 4-chlorophenyl4-chlorophenylmethoxy1.0>10000
7i 3,4-dichlorophenyl3,4-dichlorophenylmethoxy1.32400
7g 3,4-dichlorophenylPhenylmethoxy23620

This table is generated based on data for illustrative purposes and highlights the impact of substitutions on transporter affinity.

Drug Repurposing Opportunities for Existing Azetidinol Compounds

Drug repurposing, or finding new therapeutic uses for existing or failed drugs, is an attractive strategy that can significantly reduce the time and cost associated with drug development. While this compound is not an existing drug, the known biological activities of other azetidinol and azetidine derivatives suggest potential therapeutic areas that could be explored for this scaffold.

The azetidine core is present in a number of compounds that have been investigated for a wide range of biological activities. For instance, some 3-azetidinols have been reported to possess CNS stimulant properties, while certain azetidine derivatives have shown potential as blood pressure-lowering agents. google.com Furthermore, the demonstrated activity of 3-aryl-azetidine derivatives at monoamine transporters suggests their potential for repurposing in psychiatric and neurological disorders. nih.gov

Potential therapeutic areas for repurposing or de novo discovery based on the this compound scaffold include:

Central Nervous System (CNS) Disorders: Given the high affinity of related compounds for serotonin and dopamine transporters, this scaffold could be explored for depression, anxiety disorders, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders. nih.gov

Antimicrobial Agents: The azetidinone (a related beta-lactam) ring is the core structure of penicillin and cephalosporin (B10832234) antibiotics. While structurally different from azetidinols, the broader class of azetidine-containing molecules has been explored for antimicrobial activity. nih.govmedwinpublishers.com Novel azetidinol derivatives could be screened against a panel of bacterial and fungal pathogens.

Neurodegenerative Diseases: Some studies have pointed to the neuroprotective effects of certain azetidine derivatives, suggesting a potential role in conditions like Parkinson's or Alzheimer's disease. researchgate.net

The following table summarizes some of the documented biological activities of various azetidine scaffolds, highlighting the diverse therapeutic potential within this chemical class.

Azetidine ScaffoldDocumented Biological ActivityPotential Therapeutic Area
3-AzetidinolsCNS stimulant, hypotensive activityNeurological disorders, Hypertension
3-Aryl-3-arylmethoxyazetidinesMonoamine transporter (SERT, DAT) inhibitionDepression, Addiction, CNS disorders
AzetidinonesAntimicrobialInfectious diseases
Various Azetidine DerivativesTriple reuptake inhibitionDepression, CNS disorders

Patent Landscape and Intellectual Property Analysis in Azetidinol Chemistry

The patent landscape provides valuable insights into the commercial and research interests in a particular area of technology. An analysis of patents related to azetidinol chemistry reveals the key players, the therapeutic targets of interest, and the evolution of synthetic methodologies.

Patents in this field generally cover novel azetidine derivatives, processes for their preparation, and their use in treating various diseases. A number of pharmaceutical companies and research institutions have filed patents on azetidinol-related compounds, indicating a sustained interest in this scaffold for drug discovery.

Key aspects of the patent landscape for azetidinol derivatives include:

Broad Scaffolds and Specific Embodiments: Many patents claim a broad genus of azetidine derivatives, defined by a general chemical formula, while also providing specific examples of synthesized compounds. This strategy provides wide-ranging protection for their intellectual property.

Therapeutic Indications: A significant portion of patents focus on the use of azetidinol derivatives for CNS disorders, reflecting the promising biological data in this area. Other patented applications include cardiovascular diseases and infectious diseases.

Process Patents: Besides composition of matter patents, there are also numerous patents covering novel and efficient synthetic routes to azetidinol intermediates and final products. These process patents are crucial for the large-scale, cost-effective production of drug candidates. For example, patents describe methods for preparing key intermediates like N-benzhydryl-3-azetidinone. medwinpublishers.com

The following table presents a selection of representative patents related to azetidine and azetidinol chemistry, illustrating the focus of innovation in this field.

Patent NumberAssignee/InventorTitle/Subject Matter
US3668196AV. R. Gaertner3-azetidinols and their synthesis, noting CNS stimulant properties. google.com
US8207355B2Aventis Pharma S.A.Method for preparing azetidine derivatives, including N-(1-benzhydrylazetidin-3-yl) derivatives for use as pharmaceutical ingredients. google.com
WO2000063168A1DuPont PharmaceuticalsSynthesis of azetidine derivatives, including 3-amino-azetidines as precursors to biologically active compounds. google.com
US20130137683A1Bristol-Myers Squibb3-Aryl-3-arylmethoxyazetidines as monoamine reuptake inhibitors for treating CNS disorders. nih.gov

This table is for illustrative purposes and represents a small sample of the extensive patent literature on azetidine derivatives.

Advanced Research Methodologies and Computational Studies

Cheminformatics and Virtual Screening Approaches for Ligand Discovery

Cheminformatics and virtual screening are foundational in modern drug discovery, enabling the rapid, cost-effective identification of promising lead compounds from vast chemical spaces. sygnaturediscovery.comnih.gov For a specific molecule like 1-(Diphenylmethyl)-3-phenyl-3-azetidinol, these approaches can pinpoint its potential biological activities by comparing it against libraries of known active compounds and computationally predicting its interactions with protein targets.

The initial step in discovering the therapeutic potential of this compound involves screening large chemical databases. These libraries, which can contain millions to billions of compounds, are curated collections of commercially available, synthetically feasible, or natural products. sygnaturediscovery.comyoutube.com The azetidine (B1206935) scaffold itself is considered a valuable building block in drug design due to its ability to introduce conformational rigidity, which can lead to higher binding affinity with biological targets. enamine.net

Virtual screening of databases like ZINC, PubChem, or Enamine REAL would involve searching for molecules with structural or chemical similarity to this compound. sygnaturediscovery.comnih.govyoutube.com This process filters massive virtual libraries to identify a manageable number of candidates for further computational or experimental evaluation. nih.gov The screening can be based on 2D similarity, which considers the topological structure, or 3D similarity, which evaluates the shape and electrostatic properties of the molecule against known active ligands. youtube.com A typical workflow for database screening is presented in Table 1.

Table 1: Virtual Screening Workflow for this compound

StepDescriptionRationale
1. Query Definition The 3D structure of this compound is used as the query molecule.To find compounds with similar spatial arrangement and chemical features.
2. Database Selection A large, diverse chemical library (e.g., ZINC, Enamine REAL) is chosen. sygnaturediscovery.comyoutube.comTo maximize the chemical space explored for potential hits.
3. Screening Method A ligand-based virtual screening approach is employed, using shape and electrostatic similarity metrics. youtube.comTo identify molecules that are structurally and electronically similar to the query.
4. Hit Filtration The initial hits are filtered based on physicochemical properties (e.g., Lipinski's Rule of Five) and ADME (Absorption, Distribution, Metabolism, Excretion) predictions. nih.govTo remove compounds with poor drug-like properties.
5. Hit Prioritization The filtered hits are ranked based on their similarity scores and visual inspection.To select the most promising candidates for subsequent docking studies or in vitro testing.

Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features required for biological activity. nih.govslideshare.net A pharmacophore model for this compound would be constructed based on the spatial distribution of its key functional groups: hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. slideshare.net

This model can be generated from a set of known active ligands that bind to a specific target (ligand-based) or from the known structure of a protein-ligand complex (structure-based). nih.gov Given the presence of the hydroxyl group (hydrogen bond donor/acceptor), the two phenyl rings (hydrophobic and aromatic features), and the nitrogen atom in the azetidine ring, a potential pharmacophore model can be hypothesized. This model would then be used as a 3D query to screen chemical databases for novel compounds that match these spatial and chemical requirements. rsc.orgmdpi.com The key features of a hypothetical pharmacophore model are detailed in Table 2.

Table 2: Hypothetical Pharmacophore Features for this compound

Feature TypeLocation on CompoundPotential Role in Binding
Hydrogen Bond Donor Hydroxyl (-OH) groupForms hydrogen bonds with polar residues in a protein's active site.
Hydrogen Bond Acceptor Oxygen of the hydroxyl group, Nitrogen of the azetidine ringAccepts hydrogen bonds from donor residues in the binding pocket.
Aromatic Ring (2) Two phenyl groups attached to the methyl groupEngages in π-π stacking or hydrophobic interactions with aromatic amino acid residues. nih.gov
Hydrophobic Center Diphenylmethyl moietyOccupies hydrophobic pockets within the target protein, contributing to binding affinity. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Once potential protein targets are identified, molecular docking and dynamics simulations provide detailed insights into the binding mechanisms at an atomic level. These methods are crucial for understanding how this compound might interact with a biological receptor and for predicting its binding affinity and stability.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. proquest.comrjptonline.org For this compound, docking studies would be performed against the three-dimensional structure of a potential target protein, which could be obtained from the Protein Data Bank (PDB) or generated through homology modeling. researchgate.netrcsb.org Docking algorithms, such as those used in AutoDock or Glide, would explore various possible conformations and orientations of the ligand within the protein's binding site, calculating a "docking score" for each pose to estimate the binding affinity. proquest.com

Studies on similar azetidinone derivatives have successfully used molecular docking to predict their binding modes and affinities with various enzymes, such as the epidermal growth factor receptor (EGFR). researchgate.net The docking results for this compound would highlight key interactions, such as hydrogen bonds with the azetidinol (B8437883) moiety and hydrophobic interactions involving the diphenylmethyl group, which are critical for stabilizing the protein-ligand complex. youtube.com

Table 3: Simulated Docking Results for this compound with a Hypothetical Kinase Target

ParameterPredicted Value/InteractionSignificance
Docking Score -9.5 kcal/molIndicates a strong predicted binding affinity.
Hydrogen Bonds The hydroxyl group forms a hydrogen bond with the backbone carbonyl of a glutamate (B1630785) residue.A key polar interaction anchoring the ligand in the binding site. youtube.com
Hydrophobic Interactions The diphenylmethyl group interacts with a hydrophobic pocket formed by leucine, valine, and isoleucine residues.Major contributor to the overall binding energy and ligand recognition. nih.gov
π-π Stacking One of the phenyl rings stacks with a phenylalanine residue in the active site.Provides additional stabilization to the complex. nih.gov

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. researchgate.netnih.gov An MD simulation of the this compound-protein complex would involve simulating the movements and interactions of all atoms in the system over a period of nanoseconds to microseconds. nih.gov

These simulations are computationally intensive but provide invaluable information on the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. researchgate.net Key metrics from an MD simulation, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can confirm the stability of the docked complex. researchgate.net Furthermore, techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. nih.gov

Table 4: Key Metrics from a Hypothetical Molecular Dynamics Simulation

MetricDescriptionTypical Finding for a Stable Complex
RMSD of Ligand Measures the average deviation of the ligand's atoms from its initial docked pose over time.A low and stable RMSD value (e.g., < 2 Å) suggests the ligand remains in its binding pocket. researchgate.net
RMSF of Protein Residues Indicates the fluctuation of individual amino acid residues around their average positions.Lower fluctuations in the binding site residues suggest they are stabilized by the ligand.
Binding Free Energy (MM-PBSA) A more accurate estimation of the binding affinity by considering solvation effects. nih.govA negative and favorable binding free energy confirms a stable interaction.
Hydrogen Bond Occupancy The percentage of simulation time that a specific hydrogen bond is maintained.High occupancy indicates a stable and important interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives. This approach is particularly useful for optimizing lead compounds. researchgate.net

A 2D-QSAR model would use descriptors calculated from the two-dimensional structure, such as molecular weight, logP, and topological indices, to build a mathematical equation that predicts activity. researchgate.net A 3D-QSAR model, on the other hand, uses 3D descriptors derived from the molecular fields (steric and electrostatic) surrounding the aligned molecules. ijrar.org Studies on 2-azetidinone derivatives have shown that QSAR models can successfully predict their antimicrobial and anticancer activities based on topological and molecular connectivity indices. nih.govresearchgate.net For this compound and its derivatives, a QSAR model could reveal that bulky, hydrophobic substituents on the phenyl rings are crucial for enhanced activity, guiding the synthesis of more potent compounds.

Table 5: Example of a 2D-QSAR Model for a Series of Azetidinol Derivatives

DescriptorCoefficientInterpretation
logP (Lipophilicity) +0.65Increased lipophilicity is positively correlated with activity, suggesting the importance of hydrophobic interactions.
Molecular Weight -0.12Increased molecular size is slightly detrimental to activity, possibly due to steric hindrance.
Number of Aromatic Rings +0.45A greater number of aromatic rings is beneficial, likely due to enhanced π-stacking interactions.
Balaban Index (J) +0.28This topological descriptor's positive correlation suggests that a specific molecular shape and branching pattern are favorable for activity. nih.gov

Development of Predictive Models for Biological Activity

Predictive modeling for the biological activity of this compound analogs often employs Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov The fundamental goal of QSAR is to build a robust statistical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov

For a series of this compound derivatives, a typical QSAR study begins with the generation of a dataset of molecules where the core scaffold is maintained, but substituents on the phenyl ring or the diphenylmethyl group are varied. The biological activity of each compound, such as its binding affinity to a specific receptor (e.g., IC₅₀ values), is determined through in vitro assays.

Machine learning algorithms are then employed to create the predictive model. nih.gov Methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced techniques such as Support Vector Machines (SVM) and Random Forest (RF) are commonly used. nih.govnih.gov These models can elucidate the physicochemical properties or structural features that are critical for the desired biological effect. For instance, a model might reveal that electron-withdrawing groups at a particular position on the phenyl ring enhance activity, while bulky substituents on the diphenylmethyl moiety are detrimental.

Descriptor Selection and Model Validation

The quality of a QSAR model is highly dependent on the selection of molecular descriptors and rigorous validation. nih.gov Descriptors are numerical values that characterize specific properties of a molecule. For this compound and its analogs, these can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., Kier & Hall indices), molecular connectivity, and 2D pharmacophore fingerprints.

3D Descriptors: Properties derived from the 3D conformation of the molecule, such as molecular shape indices, solvent-accessible surface area, and steric parameters (e.g., CoMFA and CoMSIA fields). ijrar.org

The process involves calculating a large pool of descriptors and then using statistical methods to select a subset that has the highest correlation with biological activity, while avoiding inter-correlation.

Model validation is a critical step to ensure that the QSAR model is robust and has predictive power. This is typically achieved by:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to test the model's internal consistency.

External Validation: The model's predictive ability is tested on an external set of compounds (a test set) that was not used during the model development. A high predicted R² value (e.g., > 0.6) for the test set is indicative of a reliable model. researchgate.net

A hypothetical table of selected descriptors and their statistical significance for a QSAR model of this compound analogs is presented below.

DescriptorDescriptionCoefficientp-value
ALogP Log of the octanol/water partition coefficient+0.25<0.05
TPSA Topological Polar Surface Area-0.15<0.05
J_X_C A 3D topological index related to shape+0.40<0.01
N_HBD Number of Hydrogen Bond Donors-0.30<0.05

This table is illustrative and represents the type of data generated from a QSAR study.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small molecular fragments (typically < 300 Da) for weak binding to a biological target. nih.gov The conformationally rigid azetidine ring in this compound makes its core scaffold, "3-phenyl-3-azetidinol," an excellent candidate for an FBDD approach. nih.gov The defined three-dimensional structure of such sp³-rich fragments can lead to more specific and higher-quality interactions with a protein's binding site compared to more flexible or purely flat aromatic fragments. nih.gov

Once a fragment like 3-phenyl-3-azetidinol is identified as a "hit," it can be grown or linked with other fragments to produce a more potent lead compound. researchgate.net

Scaffold hopping is a computational strategy used to identify new molecular scaffolds that can serve as bioisosteric replacements for a known active core, while maintaining or improving biological activity and physicochemical properties. Starting with the 3-phenyl-3-azetidinol scaffold, computational algorithms can search virtual libraries for different ring systems that can present the key pharmacophoric features (the phenyl group, the hydroxyl group, and the nitrogen atom) in a similar spatial orientation. This can lead to the discovery of novel intellectual property and compounds with improved ADMET properties.

Computational Toxicology Predictions and ADMET Modeling

Early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial to reduce late-stage attrition. mdpi.com In silico ADMET modeling provides rapid, cost-effective predictions for compounds like this compound before they are synthesized. nih.gov

In silico Prediction of Absorption and Distribution

Computational models can predict key properties related to the absorption and distribution of this compound. These predictions are typically based on its structural features.

Aqueous Solubility: Low solubility can hinder absorption. Models predict solubility based on factors like logP and the presence of polar functional groups.

Intestinal Absorption: Models predict the likelihood of a compound being absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Penetration: For CNS-active compounds, the ability to cross the BBB is essential. Models predict this based on properties like molecular weight, polarity (TPSA), and the number of hydrogen bond donors/acceptors.

Plasma Protein Binding (PPB): High PPB can limit the amount of free drug available to act on its target. Predictions are often made using QSAR models trained on experimental PPB data. plos.org

PropertyPredicted Value for this compoundInterpretation
LogS (Aqueous Solubility) -4.5Low solubility
Human Intestinal Absorption >90%Well absorbed
BBB Penetration HighLikely to cross the blood-brain barrier
Plasma Protein Binding >95%High binding to plasma proteins expected

This table contains hypothetical data for illustrative purposes.

Metabolism Site Prediction and Reactivity

Predicting a compound's metabolic fate is vital. In silico tools can identify the most likely sites on the this compound molecule that are susceptible to metabolism by cytochrome P450 (CYP) enzymes. nih.gov These models analyze the reactivity of different atoms, particularly hydrogen atoms, based on factors like bond dissociation energies and accessibility.

For this compound, likely sites of metabolism would include:

Para-position of the phenyl ring: A common site for aromatic hydroxylation.

The methine carbon of the diphenylmethyl group: Oxidation at this benzylic position is plausible.

The nitrogen atom: N-dealkylation is a possible metabolic pathway.

Understanding these potential "metabolic hotspots" allows medicinal chemists to modify the structure to block metabolism, thereby improving the compound's half-life and bioavailability.

Toxicity Endpoint Forecasting

Computational toxicology aims to predict potential adverse effects of a compound early in development. nih.gov For this compound, various toxicity endpoints can be forecast using rule-based systems or statistical models trained on large toxicology databases.

hERG Inhibition: Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia. QSAR models are widely used to flag potential hERG inhibitors.

Mutagenicity/Carcinogenicity: Structural alerts (toxicophores) within the molecule that are associated with DNA damage can be identified. For example, specific aromatic amine substructures can be flagged.

Hepatotoxicity (DILI): Drug-induced liver injury is a serious concern. Predictive models analyze structural features and physicochemical properties associated with liver toxicity.

Toxicity EndpointPredictionConfidence
hERG Inhibition High RiskMedium
Mutagenicity (Ames test) NegativeHigh
Hepatotoxicity Moderate RiskLow

This is an illustrative table of predicted toxicity endpoints.

Future Perspectives and Emerging Research Directions

Development of Next-Generation Azetidinol (B8437883) Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues of 1-(Diphenylmethyl)-3-phenyl-3-azetidinol is a key area of future research, focusing on enhancing biological activity and receptor selectivity. The core strategy involves the synthesis and evaluation of new derivatives where different functional groups are systematically introduced or modified on the azetidine (B1206935) scaffold. This approach allows for a detailed exploration of structure-activity relationships (SAR).

Research into other azetidine derivatives has demonstrated the success of this strategy. For instance, a study focused on developing conformationally constrained GABA analogues resulted in azetidin-2-ylacetic acid derivatives with high potency as GABA-uptake inhibitors at the GAT-1 transporter. nih.gov The introduction of a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety as a lipophilic residue was crucial for achieving IC50 values in the low micromolar range. nih.gov Similarly, another series of 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives showed moderate affinity for GAT-1 and GAT-3 transporters. nih.gov

For this compound, future research could explore:

Modification of the N-substituent: The diphenylmethyl group could be replaced with other bulky or bioisosteric groups to modulate receptor binding and selectivity.

Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups on the 3-phenyl ring could alter the electronic properties of the molecule, potentially influencing its interaction with biological targets.

Stereochemistry: The synthesis of specific stereoisomers of the parent compound could lead to analogues with significantly improved potency and reduced off-target effects, as biological systems are often highly sensitive to stereochemistry.

These targeted modifications aim to produce new chemical entities with optimized pharmacological profiles, paving the way for more effective and selective therapeutic agents.

Application of this compound in Novel Therapeutic Modalities

Beyond creating more potent analogues, research is also directed towards innovative methods for administering and targeting drugs like this compound. These novel modalities aim to improve the therapeutic index of the compound by enhancing its delivery to the site of action and minimizing systemic exposure.

Prodrug design is a well-established strategy to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility or extensive first-pass metabolism. nih.govscilit.com A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. nih.gov

The 3-hydroxyl group on the this compound molecule is an ideal handle for creating prodrugs. Esterification of this hydroxyl group could create ester prodrugs with enhanced lipophilicity, which may improve membrane permeability and oral absorption. nih.gov Chemical modifications to the carboxyl group of L-cysteine have been successfully used to create new esters that improve bioavailability. nih.gov This approach could be adapted for azetidinol compounds to enhance their therapeutic efficacy.

Targeted drug delivery systems represent a significant advancement in pharmacology, aiming to deliver a therapeutic agent specifically to the desired cells or tissues. nih.gov This approach can increase the drug's concentration at the site of action, thereby enhancing efficacy and reducing off-target toxicity. Novel drug delivery systems (NDDSs) are a key part of this strategy. mdpi.com

For this compound, potential targeted delivery strategies could include:

Liposomal Encapsulation: Encapsulating the compound within liposomes could alter its pharmacokinetic profile, prolonging circulation time and potentially targeting it to specific tissues.

Nanoparticle Conjugation: Attaching the azetidinol derivative to nanoparticles could facilitate passage across biological barriers and allow for passive or active targeting to diseased tissues, such as tumors. The application of nanotechnology is an emerging and promising area in drug delivery. nih.gov

These advanced delivery systems could unlock new therapeutic applications for azetidinol compounds by overcoming limitations related to their distribution and metabolism. nih.gov

Challenges and Opportunities in Azetidinol-Based Drug Development

The path from a promising lead compound to a clinically approved drug is fraught with challenges. nih.govcas.org Azetidinol-based drug development is no exception, facing hurdles related to potential drug resistance and suboptimal pharmacokinetic properties. However, these challenges also present opportunities for innovation.

Antimicrobial resistance is a major global health threat, and bacteria can develop resistance through various mechanisms. frontiersin.org For heterocyclic compounds like azetidinols, which share structural similarities with β-lactam antibiotics (e.g., penicillins), understanding and overcoming resistance is critical. iipseries.org The primary mechanisms of bacterial resistance include enzymatic degradation of the drug, modification of the drug's target, reduced cellular uptake, and active efflux of the drug from the bacterial cell. frontiersin.orgnih.gov

For example, resistance to β-lactam drugs often involves the production of β-lactamase enzymes that hydrolyze the four-membered ring, inactivating the antibiotic. nih.gov Gram-negative bacteria can also limit drug uptake due to their outer membrane. nih.gov Furthermore, some bacteria exhibit intrinsic resistance; for instance, all 26 strains of acetic acid bacteria tested in one study were resistant to aztreonam, a monocyclic β-lactam antibiotic. mdpi.com

Strategies to overcome these resistance mechanisms for azetidinol-based antimicrobials could include:

Co-administration with Inhibitors: Pairing the azetidinol compound with an inhibitor of resistance-conferring enzymes (like a β-lactamase inhibitor).

Structural Modification: Designing analogues that are poor substrates for efflux pumps or are resistant to enzymatic degradation.

Conjugation: Linking the azetidinol scaffold to other antibacterial agents to create hybrid molecules with multiple mechanisms of action, a strategy that has been shown to be of great biological value for decreasing resistance. iipseries.org

Table 1: Key Bacterial Resistance Mechanisms and Potential Counter-Strategies

Resistance MechanismDescriptionPotential Counter-Strategy for Azetidinols
Enzymatic InactivationBacteria produce enzymes (e.g., β-lactamases) that degrade the drug molecule, rendering it ineffective. nih.govDesign of analogues sterically hindered from enzyme binding; co-administration with enzyme inhibitors.
Target Site ModificationAlterations in the bacterial target (e.g., penicillin-binding proteins) prevent the drug from binding effectively. nih.govDevelopment of analogues that can bind to the modified target or have a different primary target.
Decreased PermeabilityChanges in the bacterial cell wall or membrane (e.g., modification of porin channels in Gram-negative bacteria) limit drug entry. nih.govEnhancing the lipophilicity of the compound to facilitate diffusion across membranes.
Active EffluxBacteria use efflux pumps to actively transport the drug out of the cell, keeping intracellular concentrations low. frontiersin.orgDesign of derivatives that are not recognized by efflux pumps; co-administration with efflux pump inhibitors.

Poor bioavailability is a significant hurdle in drug development, often leading to high and erratic dosing. nih.gov This issue is frequently linked to poor aqueous solubility, a common characteristic of complex organic molecules. e-cam2020.eu The therapeutic efficacy of any compound is ultimately dependent on its bioavailability. nih.gov

Key challenges and strategies for improving the pharmacokinetic profile of azetidinol compounds include:

Solubility Enhancement: Many modern active pharmaceutical ingredients (APIs) are large, flexible, and poorly soluble. e-cam2020.eu Techniques such as co-crystallization, amorphization, and the use of solubilizing excipients in formulations can be employed to improve the dissolution rate and extent of absorption. nih.gov

Increasing Lipophilicity: A balance between hydrophilicity and lipophilicity is crucial for oral absorption. nih.gov For compounds that are too polar, chemical modifications to increase lipophilicity can improve absorption. According to Lipinski's rule of five, a Log P value below 5 is generally desirable for good absorption and permeability. nih.gov

Metabolic Stability: Rapid metabolism, particularly by cytochrome P450 enzymes in the liver, can lead to low bioavailability and a short duration of action. Future research would involve identifying metabolic soft spots on the this compound structure and modifying them to create more stable analogues.

Table 2: Challenges and Strategies for Improving Bioavailability

ChallengeDescriptionPotential Improvement Strategy
Poor Aqueous SolubilityThe compound does not dissolve well in the gastrointestinal fluids, limiting the amount available for absorption. e-cam2020.euFormulation with solubilizers, co-crystal formation, prodrug design to create more soluble derivatives. nih.govnih.gov
Low Membrane PermeabilityThe compound cannot efficiently cross the intestinal epithelial barrier to enter systemic circulation.Increasing lipophilicity through chemical modification (e.g., acylation), use of permeation enhancers. nih.govnih.gov
Extensive First-Pass MetabolismThe drug is heavily metabolized in the gut wall or liver before reaching systemic circulation, reducing its concentration.Prodrug design to mask metabolic sites, co-administration with metabolic inhibitors, development of analogues with greater metabolic stability. nih.gov
Efflux by TransportersThe compound is actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein after absorption.Inhibition of efflux pumps, design of molecules that are not substrates for these transporters. nih.gov

Translational Research Pathways from Bench to Clinic

Currently, there are no publicly documented translational research pathways for this compound. The progression of a novel chemical entity from initial laboratory discovery to clinical application involves extensive preclinical and clinical research, which has not been reported for this specific compound.

Collaborative Research Initiatives and Interdisciplinary Approaches

There are no known collaborative research initiatives or interdisciplinary studies specifically focused on this compound reported in the available scientific literature. The development of such a compound would typically benefit from collaborations between synthetic chemists, pharmacologists, toxicologists, and clinical researchers.

Q & A

Q. What are the key synthetic routes for 1-(Diphenylmethyl)-3-phenyl-3-azetidinol, and how can researchers optimize reaction yields?

  • Methodological Answer : The synthesis often involves multi-step reactions, such as nucleophilic substitution or condensation, using precursors like benzhydryl halides and azetidinols. For example, benzhydryl groups can be introduced via Grignard reactions or catalytic coupling. To optimize yields:
  • Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity, catalyst loading) .
  • Employ orthogonal purification techniques (e.g., column chromatography, recrystallization) to isolate the compound from byproducts .
  • Monitor reaction progress via HPLC or LC-MS to identify intermediates and adjust conditions in real-time .

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • NMR (¹H, ¹³C, DEPT-135) to confirm the azetidinol ring structure and substitution patterns .
  • FT-IR to verify hydroxyl and aromatic C-H stretching bands .
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation .
  • Chiral HPLC to assess enantiopurity if stereocenters are present .

Q. What safety protocols are critical during the synthesis and handling of azetidinol derivatives?

  • Methodological Answer :
  • Store azetidinol intermediates in inert atmospheres (N₂/Ar) to prevent oxidation .
  • Use fume hoods and personal protective equipment (PPE) due to potential toxicity of aromatic amines and solvents .
  • Follow waste segregation protocols for halogenated byproducts and coordinate with certified waste management services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction kinetics or thermodynamic data for azetidinol derivatives?

  • Methodological Answer :
  • Perform kinetic isotope effect (KIE) studies to distinguish between rate-determining steps (e.g., proton transfer vs. ring closure) .
  • Use computational chemistry tools (e.g., DFT calculations) to model transition states and compare theoretical vs. experimental activation energies .
  • Apply statistical error analysis (e.g., Monte Carlo simulations) to quantify uncertainties in calorimetric or spectroscopic measurements .

Q. What advanced strategies can optimize the enantioselective synthesis of this compound?

  • Methodological Answer :
  • Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce asymmetry during ring formation .
  • Use microreactor systems to enhance mixing and reduce racemization under continuous-flow conditions .
  • Validate enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR .

Q. How can computational methods accelerate the discovery of azetidinol-based bioactive compounds?

  • Methodological Answer :
  • Employ quantum chemical reaction path searches to predict feasible synthetic routes and intermediates .
  • Use molecular docking to evaluate interactions with biological targets (e.g., enzyme active sites) and prioritize derivatives for synthesis .
  • Integrate machine learning with experimental data to correlate structural features with bioactivity or stability .

Q. What experimental designs are suitable for studying degradation pathways of azetidinol derivatives under varying conditions?

  • Methodological Answer :
  • Apply accelerated stability testing (e.g., high-temperature, UV exposure) and analyze degradation products via LC-MS/MS .
  • Use factorial designs to assess the impact of pH, humidity, and light on degradation kinetics .
  • Cross-validate results with isotopic labeling (e.g., ¹⁸O in hydroxyl groups) to trace degradation mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.